![molecular formula C12H7FO2 B3115959 8-Fluorodibenzo[b,d]furan-4-ol CAS No. 2128707-85-5](/img/structure/B3115959.png)

8-Fluorodibenzo[b,d]furan-4-ol

説明

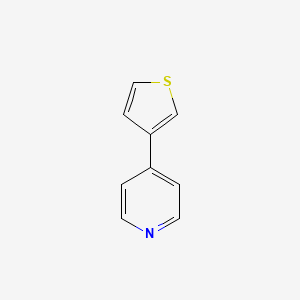

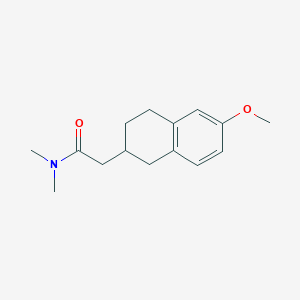

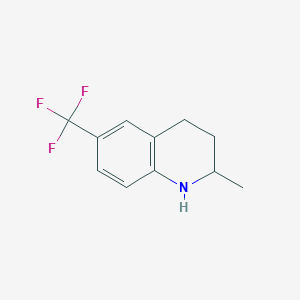

8-Fluorodibenzo[b,d]furan-4-ol is a chemical compound with the molecular formula C12H7FO2 . It has a molecular weight of 202.18 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7FO2/c13-7-4-5-11-9 (6-7)8-2-1-3-10 (14)12 (8)15-11/h1-6,14H . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 202.18 . The compound should be stored in a refrigerator .科学的研究の応用

Organic Light-Emitting Diode (OLED) Materials

Dibenzo[b,d]furan derivatives have been recognized for their role in the development of organic light-emitting diode (OLED) materials due to their high thermal stability and triplet energy. Specifically, asymmetrically difunctionalized dibenzo[b,d]furan-based hole blocking materials have shown promising results in enhancing the performance of blue phosphorescent OLEDs. These materials demonstrate high thermal stability, desirable triplet energies, and deep highest occupied molecular orbital (HOMO) energy levels, contributing to improved performance in terms of current and power efficiencies, as well as external quantum efficiencies of blue phosphorescent OLEDs (Hong et al., 2020).

Organic Thin Film Transistors (OTFT)

Dibenzo[b,d]furan units have been innovatively incorporated into organic thin film transistors (OTFTs) due to their suitable carrier transport ability, excellent thermal stability, fine film-forming property, rigid planarity, and outstanding fluorescence. These properties have led to the development of OTFTs with decent hole mobility and favorable solid fluorescence, highlighting the potential of dibenzo[b,d]furan derivatives in organic electronics (Zhao et al., 2017).

Antimycobacterial Agents

Novel dibenzo[b,d]furan-derived hexahydro-2H-pyrano[3,2-c]quinoline analogues have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Certain analogues demonstrated significant activity, suggesting the potential of dibenzo[b,d]furan derivatives as antitubercular agents (Kantevari et al., 2011).

Antitubercular Evaluation of Dibenzo[b,d]furan Embodied Homoisoflavonoids

Molecular hybridization of dibenzo[b,d]furan with homoisoflavonoids has led to the synthesis of novel compounds with significant antitubercular activity. These compounds, designed through molecular hybridization, showed promising results against Mycobacterium tuberculosis, indicating the potential of dibenzo[b,d]furan derivatives in the treatment of tuberculosis (Yempala et al., 2012).

Safety and Hazards

The safety information for 8-Fluorodibenzo[b,d]furan-4-ol includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapours/spray .

特性

IUPAC Name |

8-fluorodibenzofuran-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FO2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJSLYFRQAYLUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C2C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7S,8Ar)-octahydropyrrolo[1,2-a]piperazin-7-ol oxalic acid](/img/structure/B3115916.png)

![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]pyridine](/img/structure/B3115966.png)